Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]-
Description
Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]- is a substituted acetamide featuring a phenyl ring with a branched ethylamino-dihydroxypropyl substituent. This compound’s structure includes:
- Acetamide backbone: A common motif in pharmaceuticals, agrochemicals, and surfactants.
- Phenyl ring: Provides aromaticity and stability.
Properties
CAS No. |
63467-22-1 |
|---|---|
Molecular Formula |
C13H20N2O3 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
N-[3-[2,3-dihydroxypropyl(ethyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C13H20N2O3/c1-3-15(8-13(18)9-16)12-6-4-5-11(7-12)14-10(2)17/h4-7,13,16,18H,3,8-9H2,1-2H3,(H,14,17) |
InChI Key |
FDQUOJCGZFBPEO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(CO)O)C1=CC=CC(=C1)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation generally follows these steps:
Step 1: Formation of the substituted phenylacetamide core
This involves amide bond formation between a substituted aniline derivative and an acetic acid derivative or its activated form (e.g., acid chloride or ester). Coupling reagents or conditions such as carbodiimides or acid chlorides are employed to facilitate amide bond formation.Step 2: Introduction of the ethylamino substituent
The phenyl ring is functionalized with an ethylamino group at the 3-position, often via nucleophilic substitution or reductive amination of a suitable precursor such as a nitro or halogenated aromatic compound.Step 3: Attachment of the 2,3-dihydroxypropyl group
The ethylamino substituent is further alkylated with a 2,3-dihydroxypropyl moiety. This can be achieved by reaction with epichlorohydrin or glycidol derivatives under controlled conditions to introduce the vicinal diol functionality.
Detailed Reaction Conditions and Catalysts
Amide Formation:
Amide coupling is typically carried out using activated carboxylic acid derivatives or coupling reagents. Conditions include mild heating and use of solvents such as dichloromethane or dimethylformamide (DMF). Protecting groups may be employed to prevent side reactions on sensitive hydroxyl groups.Halogenoacetamide Reaction:
Analogous to the preparation of related compounds, reaction of halogenoacetamides with substituted phenols or anilines in dipolar aprotic solvents (such as acetone or ethylene glycol dimethyl ether) under reflux is effective. Catalysis by iodide salts (e.g., sodium iodide or potassium iodide) enhances conversion rates, especially when using less reactive chloroacetamide derivatives.Hydrogenation and Reduction Steps:
Final reduction of nitro groups or deprotection steps are performed under catalytic hydrogenation using palladium on activated carbon under mild hydrogen pressure at room temperature or slightly elevated temperatures to avoid degradation.
Representative Reaction Scheme (Conceptual)
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Amide bond formation | Substituted aniline + acetic acid derivative, coupling reagents, mild heating | Formation of phenylacetamide core |
| 2 | Nucleophilic substitution | Ethylamine or ethylamino precursor, base | Introduction of ethylamino group at 3-position |
| 3 | Alkylation with diol group | Epichlorohydrin or glycidol, base, solvent | Introduction of 2,3-dihydroxypropyl moiety |
Analysis of Preparation Methods
Advantages and Challenges
-
- Use of iodide catalysis significantly improves yields when less reactive halogenoacetamides are used.
- Dipolar aprotic solvents such as acetone or ethylene glycol dimethyl ether provide good solubility and reaction rates.
- Mild hydrogenation conditions avoid formation of by-products, simplifying purification.
-
- Multi-step synthesis requires careful control of reaction conditions to avoid side reactions, especially with sensitive hydroxyl groups.
- Protection and deprotection steps may be necessary to maintain functional group integrity.
- Purification of intermediate compounds may require chromatographic techniques due to structural complexity.
Temperature and Solvent Effects
- Reaction temperatures are critical; conversions below 80 °C are low, and temperatures above 140 °C cause degradation and darkening of the reaction mixture. Optimal temperature range is 80–120 °C for the halogenoacetamide reaction step.
- Solvents with boiling points below 200 °C are preferred to maintain reaction control and prevent decomposition.
Data Table: Summary of Key Preparation Parameters
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups in the 2,3-dihydroxypropyl moiety can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]- is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in organic synthesis.
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it a useful tool in biochemical assays.
Industry: In the industrial sector, Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]- is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The 2,3-dihydroxypropyl group plays a crucial role in these interactions by forming hydrogen bonds with amino acid residues in the target proteins. This binding can lead to changes in the protein’s conformation and activity, thereby exerting its effects.
Comparison with Similar Compounds
Pharmaceutical Derivatives with Bulky Aromatic Substituents
Example Compounds :
- N-[3-(Tetrahydrocarbazol-9-ylcarbonyl)phenyl]acetamide ()
- N-{3-[(6-Chloro/fluoro/methyl-tetrahydrocarbazol-9-yl)carbonyl]phenyl}acetamide
Key Differences :
- The target compound’s dihydroxypropyl group improves water solubility compared to the lipophilic carbazole derivatives, making it more suitable for formulations requiring bioavailability or topical absorption.
Agrochemical Acetamides
Example Compounds :
- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) ()
- Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide)
Key Differences :
- Chlorine and alkoxy groups in agrochemicals enhance lipid solubility for soil penetration, while the target’s polar dihydroxypropyl group limits herbicidal utility but favors biomedical applications.
Cosmetic Antistatic Agents
Example Compounds :
- Behenamidopropyl PG-Dimonium Chloride (INCI name) ()
- Structure: N,N-dimethyl-N-(2,3-dihydroxypropyl)-3-[(1-oxodocosanyl)amino]-propanaminium chloride
Key Differences :
Structural Analogs with Varied Substituents
Example Compounds :
- N-[3-(2-Cyanoethyl ethylamino)phenyl]acetamide ()
- N-[4-[(3-Nitro-2-pyridinyl)amino]phenyl]acetamide ()
Key Differences :
- The target’s hydroxyl groups increase metabolic susceptibility compared to the cyano or nitro derivatives, which may exhibit longer environmental or biological half-lives.
Research Findings and Data Gaps
- Synthesis: Likely involves amidation of 3-[(2,3-dihydroxypropyl)ethylamino]aniline, analogous to carbazole-acetamide protocols (IR/NMR characterization) .
- Data Gaps: No direct information on toxicity, solubility, or thermodynamic properties was found in the evidence.
Q & A
Advanced Research Question
- Chiral HPLC : Use columns like Chiralpak® IG with hexane/isopropanol mobile phases.
- Circular dichroism (CD) : Detect optical activity of dihydroxypropyl stereocenters.
- NOESY NMR : Determine spatial proximity of hydroxyl and ethylamino groups .
How is the compound’s stability assessed under physiological conditions?
Advanced Research Question
- Forced degradation studies : Expose to pH extremes (1–13), heat (40–80°C), or light to identify degradation products.
- Plasma stability assays : Incubate with human/animal plasma and monitor via LC-MS.
- Metabolite identification : Use liver microsomes to predict hepatic clearance pathways .
What computational tools predict the compound’s ADMET properties?
Advanced Research Question
- ADMET Prediction : Software like SwissADME or ADMETlab2.0 estimates permeability (LogP), CYP450 inhibition, and hERG liability.
- Molecular Dynamics (MD) : Simulate membrane penetration or blood-brain barrier crossing.
- QSAR Models : Corrogate structural features (e.g., hydrogen bond donors) with toxicity endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
